molecular formula C20H18F3N5O3S B6560432 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 921858-15-3

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6560432
CAS No.: 921858-15-3
M. Wt: 465.5 g/mol
InChI Key: PUYMDNFNBUHQQX-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at the 7-position. A sulfanyl (-S-) linker connects the triazole ring to an acetamide moiety, which is further functionalized with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent (OCF₃) is a strong electron-withdrawing group, enhancing metabolic stability and influencing receptor binding compared to electron-donating groups like methoxy (OCH₃) .

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O3S/c1-30-15-8-4-14(5-9-15)27-10-11-28-18(27)25-26-19(28)32-12-17(29)24-13-2-6-16(7-3-13)31-20(21,22)23/h2-9H,10-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYMDNFNBUHQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold exhibit significant antimicrobial properties. The compound's structure allows for interaction with microbial enzymes or receptors:

CompoundMIC (μg/mL)Activity
Triazole Derivative A0.015616x more potent than fluconazole
Triazole Derivative B0.00097Broad spectrum against fungi

The compound's potential antifungal activity is notable against strains like Candida albicans, suggesting a mechanism involving inhibition of fungal cell growth through disruption of essential biochemical pathways.

Anticancer Activity

The imidazo-triazole framework is often associated with anticancer properties due to its ability to target pathways involved in cell proliferation. Preliminary studies show that derivatives of this compound can inhibit the growth of various cancer cell lines:

Cancer Cell LineGI50 (μg/mL)
HCT116 (Colon)0.74
H460 (Lung)10
MCF-7 (Breast)5.0

These findings indicate that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Anti-inflammatory Effects

Compounds similar to this one have been reported to exhibit anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines. The presence of the methoxy and trifluoromethoxy groups may enhance this effect by improving solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound ID & Source Core Structure Key Substituents Molecular Formula Notable Properties/Activities
Target Compound Imidazo[2,1-c][1,2,4]triazole 7-(4-OCH₃-phenyl), S-linked acetamide-N-(4-OCF₃-phenyl) C₂₀H₁₈F₃N₅O₃S Unknown activity; OCF₃ enhances stability
Compound () Imidazo[2,1-c][1,2,4]triazole 7-(4-OCH₃-phenyl), S-linked acetamide-N-(4-CF₃-phenyl) C₂₀H₁₈F₃N₅O₂S Structural analog with CF₃ (vs. OCF₃)
Compound () Imidazo[2,1-c][1,2,4]triazole 7-(4-OCH₃-phenyl), S-linked acetamide-N-(3-CF₃-phenyl) C₂₀H₁₈F₃N₅O₂S Meta-CF₃ substitution alters steric effects
Compound 7h () 1,2,4-Triazole 4-(4-Cl-phenyl), 5-(p-tolylaminomethyl), S-linked acetamide C₁₉H₁₈ClN₅OS Anti-inflammatory potential
Compound 9c () Benzoimidazole-triazole-thiazole Phenoxymethylbenzoimidazole, thiazole-aryl, S-linked acetamide C₂₇H₂₀N₈O₂S Anticancer activity via kinase inhibition
Compound 4f () Indole-trifluoroacetyl 5-(4-Fluorostyryl), 3-TFA, 7-acetamide C₂₆H₁₈F₄N₂O₂ Anti-malarial (pLDH assay IC₅₀ = 1.2 µM)

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s 4-OCF₃ group increases lipophilicity and metabolic resistance compared to 4-CF₃ () or 4-OCH₃ analogs. This may enhance blood-brain barrier penetration or prolong half-life .
  • Compounds with electron-donating groups (e.g., 4-OCH₃ in ) often exhibit improved solubility but reduced receptor affinity in hydrophobic binding pockets .

This is critical in targeting enzymes with strict steric requirements (e.g., cyclooxygenase) .

Heterocyclic Diversity: Benzoimidazole-triazole hybrids () show enhanced anticancer activity due to dual binding modes (intercalation + kinase inhibition), whereas simpler triazole-acetamides () focus on anti-inflammatory pathways . Indole-based derivatives () leverage planar aromatic systems for anti-malarial activity, contrasting with the non-planar imidazo-triazole core of the target compound .

Synthesis Strategies: The target compound’s sulfanyl-acetamide moiety is synthesized via S-alkylation of triazole thiols with bromoacetamide derivatives, a method consistent with and . Microwave-assisted synthesis () improves yields (70–85% vs.

Preparation Methods

Formation of the Imidazo[2,1-c] Triazole Core

The core structure is synthesized through cyclization reactions. A representative protocol involves:

Starting Materials :

  • 4-Methoxyphenyl-substituted precursor (e.g., 7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c]triazole).

  • Carbon disulfide and potassium hydroxide for thiol group introduction.

Procedure :

  • Cyclization : React 2-nitrobenzaldehyde derivatives with ammonium acetate and benzil in glacial acetic acid under reflux to form nitro-substituted imidazo intermediates.

  • Nitro Reduction : Treat intermediates with stannous chloride dihydrate (SnCl₂·2H₂O) and hydrochloric acid in methanol to yield amine derivatives.

  • Thiolation : Cyclize amines with carbon disulfide and potassium hydroxide in ethanol under reflux to generate the imidazo-triazole-5-thiol.

Key Parameters :

  • Temperature: 80–100°C for cyclization.

  • Catalyst: Protic acids (e.g., HCl) enhance nitro reduction efficiency.

Synthesis of N-[4-(Trifluoromethoxy)Phenyl]Acetamide Side Chain

The acetamide moiety is prepared separately through coupling reactions:

Procedure :

  • Carboxylic Acid Activation : React 4-(trifluoromethoxy)aniline with chloroacetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM).

  • Coupling : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF to couple the acid with the amine.

Critical Factors :

  • Catalyst : EDCI/HOBt system achieves >80% coupling efficiency.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the acetamide.

Integrated Synthesis Protocol

Reaction Sequence and Conditions

StepReactionReagents/ConditionsYieldReference
1CyclizationHOAc, reflux, 6h75%
2Nitro ReductionSnCl₂·2H₂O, HCl, MeOH, rt, 6h82%
3ThiolationCS₂, KOH, EtOH, reflux, 3h68%
4Sₙ2 SubstitutionK₂CO₃, DMF, 80°C, 12h65%
5Acetamide CouplingEDCI/HOBt, DMF, rt, 12h78%

Purification and Characterization

  • Purification :

    • Silica gel chromatography (ethyl acetate/hexane, 3:7) for intermediates.

    • Recrystallization from ethanol/water for the final product.

  • Characterization :

    • ¹H/¹³C NMR : Confirm regiochemistry and substituent integration.

    • HRMS : Validate molecular weight (C₂₀H₁₈F₃N₅O₃S, 465.5 g/mol).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during imidazo-triazole formation may yield regioisomers. Using electron-donating groups (e.g., 4-methoxyphenyl) directs cyclization to the desired position.

Thiol Oxidation

The sulfanyl group is prone to oxidation. Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT).

Solvent Compatibility

DMF, while effective for Sₙ2 reactions, complicates removal. Substitute with dimethylacetamide (DMAc) for easier purification.

Comparative Analysis of Coupling Methods

MethodReagentsSolventTemp (°C)YieldReference
EDCI/HOBtEDCI, HOBtDMF2578%
CarbodiimideDCC, DMAPDCM0–2565%
Base-MediatedK₂CO₃DMF8071%

The EDCI/HOBt method offers superior yields under milder conditions, making it preferable for large-scale synthesis.

Scalability and Industrial Considerations

  • Catalyst Recovery : Copper residues from Ullmann-type couplings (if used) require chelation filtration.

  • Cost Efficiency : SnCl₂-based reductions are cost-effective but generate tin waste. Catalytic hydrogenation alternatives are under investigation .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

The compound is typically synthesized via multi-step reactions involving key intermediates like 4-amino-triazole-thiones and substituted acetamides. A general approach involves refluxing equimolar concentrations of precursors (e.g., oxazol-5(4H)-ones and triazole-thiol derivatives) in the presence of catalysts such as pyridine and Zeolite (Y-H) at 150°C for 5 hours . Alternative routes use ethanol/KOH-mediated alkylation of chloroacetamides with triazole-thiol intermediates under reflux conditions . These methods emphasize the importance of catalyst selection and solvent systems in achieving high yields.

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectral techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretching in acetamide).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, trifluoromethoxy signals at δ 7.2–7.5 ppm).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks). Cross-referencing with analogous compounds (e.g., anti-exudative triazole derivatives) helps resolve ambiguities .

Q. What initial biological screening models are used to assess its activity?

Preliminary pharmacological evaluation often includes:

  • In vitro antiproliferative assays (e.g., MTT against cancer cell lines) .
  • Anti-exudative activity tests in rodent models, comparing efficacy to reference drugs like diclofenac sodium at 8–10 mg/kg doses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

  • Catalyst type : Zeolite (Y-H) enhances regioselectivity in cyclization steps compared to homogeneous catalysts .
  • Solvent systems : Ethanol/water mixtures reduce side reactions during alkylation .
  • Temperature control : Prolonged reflux (>5 hours) may degrade heat-sensitive intermediates. Process optimization studies using Design of Experiments (DoE) are recommended to identify critical parameters .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR/IR assignments are addressed by:

  • 2D NMR (COSY, HSQC) : Clarifies coupling patterns and carbon-proton correlations.
  • Comparative analysis : Align spectral data with structurally related compounds (e.g., N-(3-chloro-4-methoxyphenyl)acetamide derivatives) .
  • Computational modeling : DFT calculations predict vibrational frequencies and chemical shifts .

Q. How are structure-activity relationships (SAR) explored for this compound?

SAR studies involve:

  • Analog synthesis : Modifying the methoxyphenyl or trifluoromethoxy groups to assess impact on bioactivity .
  • Pharmacophore mapping : Identifying critical moieties (e.g., triazole-sulfanyl linkage) for target binding .
  • Docking studies : Simulating interactions with targets like cyclooxygenase-2 (COX-2) or kinases .

Q. What in vivo models are appropriate for validating anti-inflammatory or anticancer effects?

Advanced models include:

  • Carrageenan-induced paw edema for anti-inflammatory profiling .
  • Xenograft tumor models (e.g., HT-29 colon cancer) to assess tumor growth inhibition .
  • Pharmacokinetic studies : Measuring bioavailability and metabolite formation via HPLC-MS .

Methodological Recommendations

  • Synthetic Challenges : Use inert atmospheres to prevent oxidation of thiol intermediates .
  • Analytical Pitfalls : Employ deuterated DMSO for NMR to avoid solvent interference with acetamide protons .
  • Biological Testing : Include positive controls (e.g., diclofenac) and validate assays across multiple cell lines .

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